molecular formula C14H14O2 B597798 Ethyl 2-methyl-1-naphthoate CAS No. 103244-32-2

Ethyl 2-methyl-1-naphthoate

Cat. No.: B597798
CAS No.: 103244-32-2
M. Wt: 214.264
InChI Key: SVNMJCHGVZYPHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-1-naphthoate can be synthesized through the esterification of 2-methyl-1-naphthoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced distillation methods can be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-methyl-1-naphthoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its biological effects .

Comparison with Similar Compounds

  • Ethyl 1-naphthoate
  • Methyl 2-naphthoate
  • Ethyl 2-naphthoate

Comparison: Ethyl 2-methyl-1-naphthoate is unique due to the presence of a methyl group at the second position of the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to ethyl 1-naphthoate, it exhibits different substitution patterns and reactivity profiles. Methyl 2-naphthoate and ethyl 2-naphthoate share similar structural features but differ in their ester groups, affecting their physical and chemical properties .

Properties

IUPAC Name

ethyl 2-methylnaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-3-16-14(15)13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNMJCHGVZYPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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